
3-Piperidinylmethyl 2-phenylacetate hydrochloride
Descripción general
Descripción
3-Piperidinylmethyl 2-phenylacetate hydrochloride, also known as 3-PMA, is a synthetic compound used in laboratory experiments and research. It is an analog of the neurotransmitter dopamine and has been studied for its potential pharmacological effects. 3-PMA is a chiral compound and has a molecular weight of 315.84 g/mol. It has a melting point of 166-167 °C and is soluble in dimethylformamide, dimethyl sulfoxide, and methanol. 3-PMA is a white crystalline powder and is commercially available in the form of its hydrochloride salt.
Mecanismo De Acción
The mechanism of action of 3-Piperidinylmethyl 2-phenylacetate hydrochloride is not completely understood. It is thought to act as an agonist of the dopamine receptors, which are located in the brain. It is thought to bind to the dopamine receptors and activate them, resulting in the release of dopamine. This can lead to increased levels of dopamine in the brain, which can affect behavior, learning, and memory.
Biochemical and Physiological Effects
3-Piperidinylmethyl 2-phenylacetate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine from the brain, which can affect behavior, learning, and memory. It has also been shown to increase the expression of the dopamine transporter protein, which is responsible for transporting dopamine from the brain to other areas of the body. It has also been shown to increase the expression of the dopamine receptor proteins, which are responsible for receiving signals from dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Piperidinylmethyl 2-phenylacetate hydrochloride in laboratory experiments include its ability to mimic the effects of dopamine in the brain, its availability in a crystalline form, and its relatively low cost. The limitations of using 3-Piperidinylmethyl 2-phenylacetate hydrochloride in laboratory experiments include its potential to cause side effects, its instability in solution, and its potential toxicity.
Direcciones Futuras
For research with 3-Piperidinylmethyl 2-phenylacetate hydrochloride include further investigations into its potential pharmacological effects, its effects on addiction and reward pathways, and its role in the development of Parkinson's disease. Additionally, further research could be conducted into the mechanism of action of 3-Piperidinylmethyl 2-phenylacetate hydrochloride and its biochemical and physiological effects. Finally, further studies could be conducted to investigate the potential therapeutic applications of 3-Piperidinylmethyl 2-phenylacetate hydrochloride.
Aplicaciones Científicas De Investigación
3-Piperidinylmethyl 2-phenylacetate hydrochloride has been used in numerous scientific studies and experiments. It has been used to study the effects of dopamine on the brain, as it is a dopamine analog. It has been used to study the effects of dopamine on behavior, learning, and memory. It has also been used to study the effects of dopamine on addiction and reward pathways. 3-Piperidinylmethyl 2-phenylacetate hydrochloride has also been used in studies to investigate the role of dopamine in the development of Parkinson's disease.
Propiedades
IUPAC Name |
piperidin-3-ylmethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(9-12-5-2-1-3-6-12)17-11-13-7-4-8-15-10-13;/h1-3,5-6,13,15H,4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMYOPRSRWIVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinylmethyl 2-phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



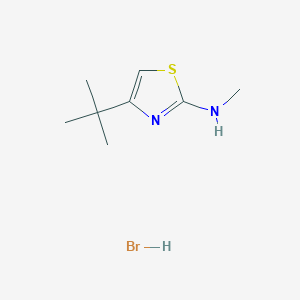
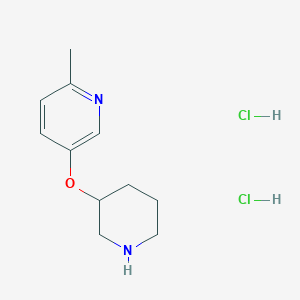

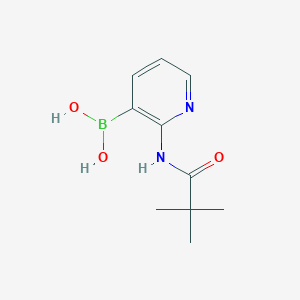
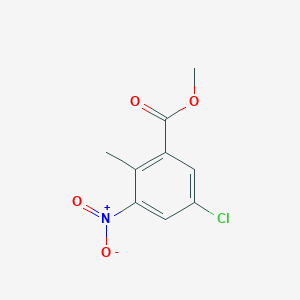



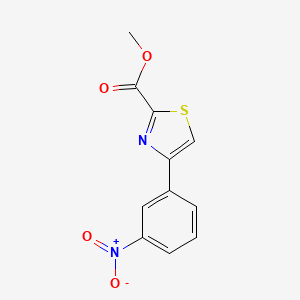

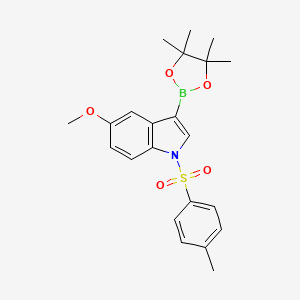
![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)

